



Application Note: Monitoring N-Nitrosodibenzylamine in Industrial Wastewater

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Compound of Interest		
Compound Name:	N-Nitrosodibenzylamine	
Cat. No.:	B028244	Get Quote

Introduction

N-Nitrosamines are a class of chemical compounds recognized as probable human carcinogens.[1] **N-Nitrosodibenzylamine** (NDBA), a specific nitrosamine, can be formed as an unintended byproduct in various industrial processes, particularly in rubber manufacturing, pesticide production, and from the use of certain amines.[2] Its potential presence in industrial wastewater poses a significant risk to aquatic ecosystems and human health, especially if the receiving water bodies are used for drinking water purposes.[3][4] Therefore, robust and sensitive analytical methods are essential for monitoring and controlling the discharge of NDBA from industrial sources.

This application note provides detailed protocols for the quantitative analysis of **N-Nitrosodibenzylamine** in industrial wastewater using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The detection of NDBA at trace levels (ng/L) in complex wastewater matrices requires highly selective and sensitive analytical techniques.[5] GC-MS/MS and LC-MS/MS are the preferred methods for this purpose.

 Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers excellent chromatographic separation and high selectivity through Multiple Reaction



Monitoring (MRM). It is a well-established method for a wide range of nitrosamines.[6][7]

• Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful alternative, particularly for compounds that may be thermally unstable. It offers high sensitivity and is suitable for polar and non-volatile compounds.[5][8][9]

Sample preparation is a critical step to isolate NDBA from interfering matrix components and to concentrate the analyte to levels detectable by the instrument. Solid-Phase Extraction (SPE) is the most common and effective technique used for nitrosamine analysis in aqueous samples. [10][11][12]

Experimental Protocols

Protocol 1: Sample Collection and Preservation

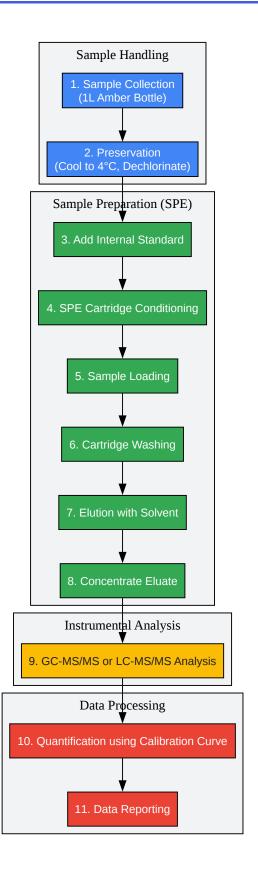
Proper sample collection and preservation are crucial to prevent the degradation of NDBA and the formation of artifacts.

- Collection: Collect wastewater samples in 1-liter amber glass bottles to prevent photodegradation, as nitrosamines are known to be light-sensitive.[13]
- Dechlorination: If the wastewater contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample immediately upon collection to quench the chlorine and prevent further chemical reactions.[13]
- pH Adjustment: If N-nitrosodiphenylamine analysis is also being conducted, adjust the sample pH to a range of 7-10.[13] For general nitrosamine stability, maintaining a neutral to slightly basic pH is advisable.
- Storage: Cool the samples to 4°C immediately after collection and store them refrigerated until extraction.[13] Extraction should be performed as soon as possible, ideally within 7 days of collection.

General Experimental Workflow

The overall process from sample collection to final data analysis follows a structured workflow to ensure accuracy and reproducibility.





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Figure 1. Workflow for NDBA analysis in wastewater.



Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from procedures similar to those in EPA Method 521.[11][14]

- Internal Standard Spiking: Spike the 1 L water sample with a known concentration of a
 deuterated internal standard, such as N-nitrosodibutylamine-d18, to correct for matrix effects
 and variations in extraction efficiency.
- Cartridge Conditioning: Use a coconut charcoal-based SPE cartridge (or equivalent).
 Condition the cartridge sequentially with 10 mL of dichloromethane, 10 mL of methanol, and finally 15 mL of reagent-grade water.[12] Do not allow the cartridge to go dry after conditioning.
- Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
- Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent-grade water to remove polar interferences.
- Drying: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 10-15 minutes to remove residual water.
- Elution: Elute the trapped analytes from the cartridge using 2-3 aliquots of dichloromethane for a total elution volume of approximately 10-12 mL.
- Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a concentration apparatus. The sample is now ready for instrumental analysis.

Protocol 3A: GC-MS/MS Analysis

- Chromatographic System: Gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS).
- Column: 30 m x 0.25 mm ID, 1.4 μ m film thickness, mid-polarity column (e.g., SH-I-624Sil MS or equivalent).[15]
- Injection: 2 μL, splitless injection.[15]



- Injector Temperature: 250°C.[15]
- Carrier Gas: Helium at a constant linear velocity of ~40 cm/sec.[15]
- Oven Program: Initial temperature of 50°C held for 1 minute, then ramp at 20°C/min to 250°C and hold for 3 minutes.[15]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ion Source Temperature: 230°C.[15]
 - Interface Temperature: 250°C.[15]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for NDBA and its internal standard must be optimized.

Protocol 3B: LC-MS/MS Analysis

- Chromatographic System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer.
- Column: C18 column (e.g., 100 x 2.1 mm, 1.9 μm particle size).[14]
- Mobile Phase:
 - A: Water with 0.1% formic acid.[14]
 - B: Methanol with 0.1% formic acid.[14]
- Flow Rate: 0.5 mL/min.[14]
- Injection Volume: 10-100 μL.[14]
- Gradient: A typical gradient would start at a high aqueous percentage, ramping to a high organic percentage to elute NDBA, followed by re-equilibration.
- MS Conditions:



- Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).[10][16]
- Acquisition Mode: MRM with optimized transitions for NDBA.

Quantitative Data and Performance

The performance of analytical methods for nitrosamines is evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The tables below summarize typical performance data for NDBA and other nitrosamines in water matrices.

Table 1: Method Detection and Quantification Limits

Analyte	Method	Matrix	LOD (ng/L)	LOQ (ng/L)	Reference
N- Nitrosodibutyl amine (NDBA)	GC-QToF-MS	Wastewater	0.2 - 1.3	0.6 - 3.9	[11]
N- Nitrosodibutyl amine (NDBA)	GC-MS/MS	Industrial Wastewater	0.21 - 0.64	0.69 - 2.12	[4]
N- Nitrosodimeth ylamine (NDMA)	LC-HRMS	Wastewater	0.4 - 12	-	[14]
N- Nitrosodiethyl amine (NDEA)	LC-MS/MS	River Water	< 0.5	-	[17]
N- Nitrosopyrroli dine (NPYR)	Online- SPE/LCMS	Wastewater	0.12 - 6.60	0.40 - 21.99	[8]



Table 2: Analyte Recovery Rates

Analyte	Method	Matrix	Spiking Level	Average Recovery (%)	Reference
N- Nitrosodibutyl amine (NDBA)	GC-MS/MS	Industrial Wastewater	Not Specified	85 ± 8	[4]
N- Nitrosamines (general)	LC-MS/MS	River Water	5.0 & 20 ng/L	67 - 89	[17]
N- Nitrosamines (8 compounds)	LC-HRMS	Wastewater	Not Specified	68 - 83	[14]
N- Nitrosamines (9 compounds)	Online- SPE/LCMS	Wastewater	Not Specified	91.67 - 105.88	[8]

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, a robust QA/QC protocol should be implemented.

- Calibration: Generate a multi-point calibration curve (typically 5-7 points) using standards of known concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.995.
- Internal Standards: Use isotopically labeled internal standards for each target analyte where
 possible to accurately quantify results by correcting for extraction and instrumental variability.
 [10]
- Method Blank: Analyze a method blank with each batch of samples to check for contamination during the sample preparation and analysis process.



- Spike Recovery: Analyze a matrix spike sample (a sample fortified with a known amount of NDBA) with each batch to assess the method's accuracy and potential matrix effects.
 Recoveries should typically fall within a 70-130% range.[7]
- Duplicates: Analyze a sample duplicate to check the precision of the method. The relative percent difference (RPD) between duplicates should be within established limits (e.g., <20%).

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